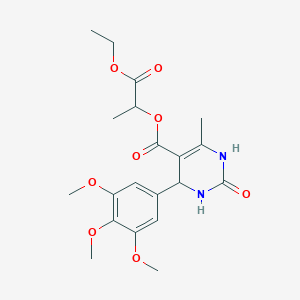![molecular formula C27H23ClN2O6 B11682413 (5Z)-5-{[3-Chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11682413.png)
(5Z)-5-{[3-Chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto “(5Z)-5-{[3-Cloro-5-metoxi-4-(2-fenoxietoxi)fenil]metilideno}-1-(4-metilfenil)-1,3-diazinano-2,4,6-triona” es una molécula orgánica compleja que presenta una variedad de grupos funcionales, incluyendo un grupo cloro, un grupo metoxi y un grupo fenoxietoxi.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de este compuesto probablemente implica múltiples pasos, incluyendo la formación del núcleo diazinano-2,4,6-triona y la posterior introducción de los diversos sustituyentes. Una posible ruta sintética podría involucrar:
Formación del núcleo diazinano-2,4,6-triona: Esto podría lograrse mediante la ciclación de un precursor adecuado, como un derivado de urea, en condiciones ácidas o básicas.
Introducción de los grupos fenilo: Los grupos fenilo podrían introducirse mediante reacciones de alquilación o acilación de Friedel-Crafts.
Introducción de los grupos cloro, metoxi y fenoxietoxi: Estos sustituyentes podrían introducirse mediante reacciones de sustitución nucleofílica, utilizando reactivos apropiados como cloroformo, metanol y fenoxietanol.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y minimizar el costo. Esto podría incluir el uso de reactores de flujo continuo, la detección de alto rendimiento de las condiciones de reacción y el desarrollo de métodos de purificación eficientes.
Análisis De Reacciones Químicas
Tipos de reacciones
El compuesto puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: El grupo metoxi podría oxidarse a un grupo carbonilo utilizando reactivos como permanganato de potasio u óxido de cromo (VI).
Reducción: El grupo cloro podría reducirse a un átomo de hidrógeno utilizando reactivos como hidruro de litio y aluminio o gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: El grupo fenoxietoxi podría sustituirse con otros nucleófilos, como aminas o tioles, en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, óxido de cromo (VI) u otros agentes oxidantes fuertes.
Reducción: Hidruro de litio y aluminio, gas hidrógeno con un catalizador de paladio u otros agentes reductores.
Sustitución: Nucleófilos como aminas, tioles o haluros, en condiciones como calentamiento o el uso de un catalizador.
Productos principales
Los productos principales de estas reacciones dependerían de las condiciones específicas utilizadas, pero podrían incluir:
Oxidación: Derivados de carbonilo.
Reducción: Derivados desclorados.
Sustitución: Derivados sustituidos con nuevos grupos funcionales.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto podría utilizarse como bloque de construcción para la síntesis de moléculas más complejas. Sus diversos grupos funcionales lo convierten en un intermedio versátil para la síntesis orgánica.
Biología
En biología, este compuesto podría estudiarse por su potencial actividad biológica. La presencia de los grupos cloro y metoxi sugiere que podría interactuar con objetivos biológicos, como enzimas o receptores.
Medicina
En medicina, este compuesto podría investigarse por sus posibles efectos terapéuticos. Sus características estructurales sugieren que podría ser un candidato para el desarrollo de fármacos, particularmente para enfermedades que involucran la actividad enzimática desregulada o la señalización de los receptores.
Industria
En la industria, este compuesto podría utilizarse como precursor para la síntesis de materiales con propiedades específicas, como polímeros o recubrimientos. Sus diversos grupos funcionales podrían utilizarse para adaptar las propiedades del material final.
Mecanismo De Acción
El mecanismo de acción de este compuesto dependería de su aplicación específica. En un contexto biológico, podría interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad. La presencia de los grupos cloro y metoxi sugiere que podría formar enlaces de hidrógeno o interacciones hidrófobas con estos objetivos, afectando su función.
Comparación Con Compuestos Similares
Compuestos similares
(5Z)-5-{[3-Cloro-4-(2-fenoxietoxi)fenil]metilideno}-1-(4-metilfenil)-1,3-diazinano-2,4,6-triona: Estructura similar pero carece del grupo metoxi.
(5Z)-5-{[3-Metoxi-4-(2-fenoxietoxi)fenil]metilideno}-1-(4-metilfenil)-1,3-diazinano-2,4,6-triona: Estructura similar pero carece del grupo cloro.
(5Z)-5-{[3-Cloro-5-metoxi-4-(2-fenoxietoxi)fenil]metilideno}-1-fenil-1,3-diazinano-2,4,6-triona: Estructura similar pero carece del grupo 4-metilfenil.
Unicidad
La singularidad del compuesto radica en su combinación de grupos funcionales, que podrían conferir propiedades y reactividad únicas. La presencia de los grupos cloro, metoxi y fenoxietoxi, junto con el núcleo diazinano-2,4,6-triona, lo convierten en un compuesto versátil para diversas aplicaciones.
Propiedades
Fórmula molecular |
C27H23ClN2O6 |
|---|---|
Peso molecular |
506.9 g/mol |
Nombre IUPAC |
(5Z)-5-[[3-chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C27H23ClN2O6/c1-17-8-10-19(11-9-17)30-26(32)21(25(31)29-27(30)33)14-18-15-22(28)24(23(16-18)34-2)36-13-12-35-20-6-4-3-5-7-20/h3-11,14-16H,12-13H2,1-2H3,(H,29,31,33)/b21-14- |
Clave InChI |
SCKWKCJPQGWZDI-STZFKDTASA-N |
SMILES isomérico |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C(=C3)Cl)OCCOC4=CC=CC=C4)OC)/C(=O)NC2=O |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Cl)OCCOC4=CC=CC=C4)OC)C(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682334.png)
![N'-[(1E)-1-(pyridin-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11682336.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11682359.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)acetohydrazide](/img/structure/B11682373.png)


![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11682380.png)


![ethyl 5-{[(4-methoxyphenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11682398.png)
![Ethyl 5-ethyl-2-{[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11682400.png)

![2-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11682409.png)
![2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-naphthylmethylidene]acetohydrazide](/img/structure/B11682418.png)
